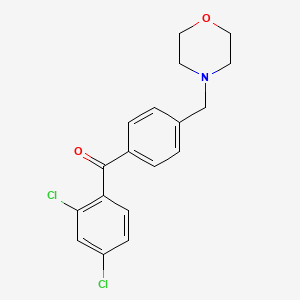

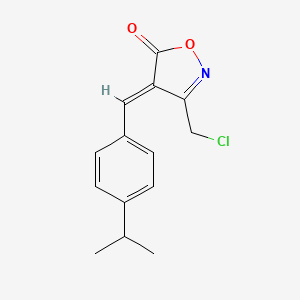

(4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one, also known as CIPBI, is a novel heterocyclic compound with potential applications in the fields of medicine, biochemistry, and pharmacology. It is a synthetic molecule with a five-membered ring structure composed of a carbon atom, two oxygen atoms, and two nitrogen atoms. CIPBI is a highly versatile compound, and its synthesis and applications have been extensively studied.

Aplicaciones Científicas De Investigación

Green Synthesis of Isoxazole Derivatives

Isoxazole derivatives, such as 4-arylmethylideneisoxazol-5(4H)-ones, have versatile applications in agriculture, filter dyes, photonic devices, and pharmaceutical industries. They are also valuable as synthetic precursors for other organic compounds. Research focuses on green methods for their synthesis, such as using salicylic acid as a catalyst in water, avoiding toxic solvents and harsh conditions (Mosallanezhad & Kiyani, 2019).

Crystallographic and Theoretical Studies

A study on arylidene-isoxazolone compounds, including derivatives of isoxazol-5(4H)-one, involved crystallographic and theoretical investigations. These compounds exhibit different configurations at the exocyclic C=C bond in solid state. The research helps in understanding the molecular geometry and the effects of substituents on properties like proton affinity of the nitrogen atom (Brancatelli et al., 2011).

Biological Properties and Eco-friendly Synthesis

Isoxazole-5(4H)-ones and their derivatives are known for significant biological properties like antibacterial, anti-inflammatory, and anticancer activities. Developing ecofriendly methods for their synthesis is vital. For instance, using sulfanilic acid as a catalyst in water provides a green, clean, and efficient approach to synthesize these compounds (Mosallanezhad & Kiyani, 2018).

Photochemical Synthesis and Larvicidal Activity

Investigations on isoxazole-5(4H)-ones include photochemical synthesis methods, which offer advantages like reduced reaction times compared to traditional methods. Some derivatives have shown promising larvicidal activity against certain mosquito species, indicating potential applications in pest control (Sampaio et al., 2023).

Propiedades

IUPAC Name |

(4E)-3-(chloromethyl)-4-[(4-propan-2-ylphenyl)methylidene]-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-9(2)11-5-3-10(4-6-11)7-12-13(8-15)16-18-14(12)17/h3-7,9H,8H2,1-2H3/b12-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPRQLGHBLEWMC-KPKJPENVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C2C(=NOC2=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1359454.png)